![molecular formula C25H21ClN2O2S B3005537 1-[(4-Chlorophenyl)methyl]-3'-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894568-85-5](/img/structure/B3005537.png)
1-[(4-Chlorophenyl)methyl]-3'-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-3’-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system found in many natural products and pharmaceuticals . The presence of the indole ring system imparts various biological activities to the compound, making it a subject of interest in medicinal chemistry and drug development.
Vorbereitungsmethoden
The synthesis of 1-[(4-Chlorophenyl)methyl]-3’-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps, including the formation of the indole ring and the spiro linkage. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the following steps:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis using appropriate starting materials.
Introduction of the spiro linkage: This step involves the reaction of the indole derivative with a suitable thiazolidine precursor under controlled conditions to form the spiro compound.
Industrial production methods for such complex compounds often involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)methyl]-3’-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]-3’-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Due to its indole moiety, the compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in biological assays to study these activities and develop new therapeutic agents.
Medicine: The compound is investigated for its potential as a drug candidate for treating various diseases, including cancer, infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features and reactivity.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3’-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)methyl]-3’-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can be compared with other similar compounds, such as:
Spiroindoles: These compounds also feature a spiro linkage with an indole ring and exhibit similar biological activities. the specific substituents and functional groups can significantly influence their reactivity and properties.
Thiazolidines: Compounds containing the thiazolidine ring system are known for their biological activities, including antimicrobial and anticancer properties. The presence of the indole moiety in the target compound enhances its biological activity compared to simple thiazolidines.
Indole derivatives: Various indole derivatives are known for their wide range of biological activities. The unique spiro linkage and specific substituents in the target compound make it distinct from other indole derivatives.
The uniqueness of 1-[(4-Chlorophenyl)methyl]-3’-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its combination of the indole and thiazolidine ring systems, along with specific substituents that impart unique reactivity and biological properties.
Eigenschaften
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(3-ethylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-2-17-6-5-7-20(14-17)28-23(29)16-31-25(28)21-8-3-4-9-22(21)27(24(25)30)15-18-10-12-19(26)13-11-18/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVRGQFBUQNCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-2-[(3-methylphenyl)methyl]oxirane](/img/structure/B3005455.png)
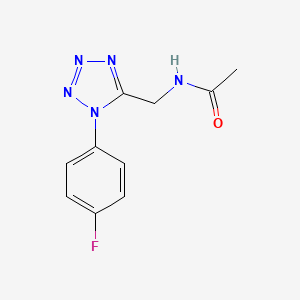

![1-[1-(5-Tert-butyl-1,3-oxazol-2-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3005460.png)
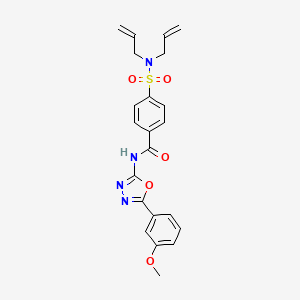
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3005465.png)

![3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3005468.png)
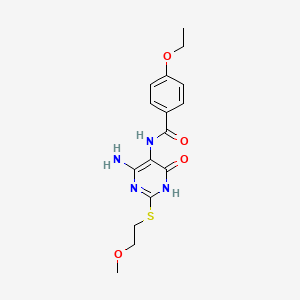
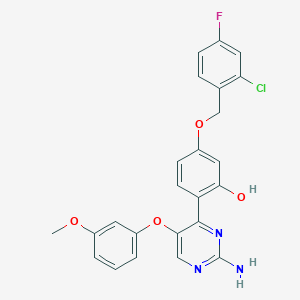
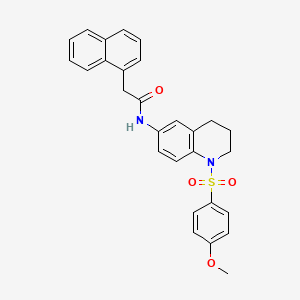
![(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3005472.png)

![Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3005477.png)
